2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives.
Preparation Methods
The synthesis of 2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione involves multiple steps. One common synthetic route includes the reaction of 1H-isoindole-1,3(2H)-dione with 1-(2,2-difluoroethyl)-1H-pyrazole in the presence of a suitable base and solvent. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and continuous flow reactors .
Chemical Reactions Analysis
2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives, such as:
1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-: This compound has similar structural features but different functional groups, leading to distinct biological activities.
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione derivatives: These compounds have been studied for their antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific functional groups and their influence on its biological and chemical properties .
Properties
Molecular Formula |
C14H11F2N3O2 |
---|---|
Molecular Weight |
291.25 g/mol |
IUPAC Name |
2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H11F2N3O2/c15-12(16)8-18-6-9(5-17-18)7-19-13(20)10-3-1-2-4-11(10)14(19)21/h1-6,12H,7-8H2 |
InChI Key |
YCYQGTADBWFTKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN(N=C3)CC(F)F |
Origin of Product |
United States |
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